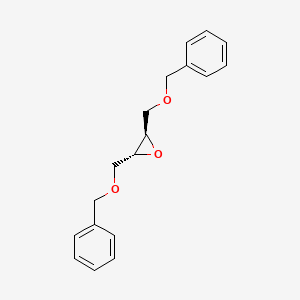

(2R,3R)-2,3-bis(benzyloxyMethyl)oxirane

Description

(2R,3R)-2,3-Bis(benzyloxymethyl)oxirane (CAS No. 80183-15-9) is a stereospecific epoxide with the molecular formula C₁₈H₂₀O₃ and a molecular weight of 284.35 g/mol. Its structure features two benzyloxymethyl groups attached to an oxirane (epoxide) ring in the (R,R) configuration . This compound is primarily utilized as a chiral intermediate in organic synthesis, particularly in asymmetric reactions where stereochemical control is critical. The benzyloxy groups confer both steric bulk and electron-donating effects, influencing reactivity and selectivity in ring-opening reactions.

Properties

IUPAC Name |

(2R,3R)-2,3-bis(phenylmethoxymethyl)oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O3/c1-3-7-15(8-4-1)11-19-13-17-18(21-17)14-20-12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2/t17-,18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWXXSADMQUTHRY-QZTJIDSGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(O2)COCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H](O2)COCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2,3-bis(benzyloxyMethyl)oxirane typically involves the asymmetric epoxidation of alkenes. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction involves the use of a titanium-tartrate complex and tert-butyl hydroperoxide as the oxidant . Another method involves the epoxidation of alkenes using peroxyacids such as m-chloroperoxybenzoic acid (m-CPBA) .

Industrial Production Methods

Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of immobilized chiral catalysts can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2,3-bis(benzyloxyMethyl)oxirane undergoes various chemical reactions, including:

Nucleophilic Substitution: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted alcohols.

Reduction: The compound can be reduced to diols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a suitable solvent like dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).

Major Products

Nucleophilic Substitution: β-substituted alcohols.

Reduction: Diols.

Oxidation: Diols.

Scientific Research Applications

(2R,3R)-2,3-bis(benzyloxyMethyl)oxirane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3R)-2,3-bis(benzyloxyMethyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic transformations, where the compound acts as an electrophile, reacting with nucleophiles to form more complex structures .

Comparison with Similar Compounds

Comparison with Similar Oxirane Derivatives

Structural and Functional Group Analysis

Key structural differences among oxirane derivatives lie in substituent type, stereochemistry, and electronic effects. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Oxirane Derivatives

Reactivity and Stereochemical Influence

Electron-Donating vs. Withdrawing Groups :

- The benzyloxymethyl groups in the target compound donate electrons via resonance, stabilizing the epoxide ring and reducing reactivity compared to chloromethyl-substituted derivatives (e.g., 38723-45-4), where electron-withdrawing Cl atoms increase electrophilicity .

- Glycidyl ethers (e.g., 101-90-6, 2095-03-6) balance reactivity and stability, making them suitable for industrial resin formulations .

- Stereochemical Effects: The (R,R) configuration in the target compound enables enantioselective synthesis, a critical feature absent in racemic or non-chiral analogs like Bisphenol F diglycidyl ether . Stereoisomeric variants (e.g., (2S,3S)-2,3-bis(chloromethyl)oxirane) may exhibit divergent reactivity in asymmetric catalysis .

Biological Activity

(2R,3R)-2,3-bis(benzyloxyMethyl)oxirane, also known as benzyl glycidyl ether, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 164.204 g/mol. The structure features an oxirane ring substituted with benzyloxy groups, which may influence its reactivity and biological interactions.

Research indicates that compounds with oxirane structures can exhibit various biological activities, including antimicrobial and anti-inflammatory effects. The mechanism often involves the interaction with cellular enzymes or receptors that play critical roles in metabolic pathways.

- Antimicrobial Activity : Studies have shown that derivatives of oxiranes can inhibit the growth of various bacterial strains. For instance, minimum inhibitory concentrations (MICs) have been determined for several derivatives against Gram-positive and Gram-negative bacteria, indicating potential use as antimicrobial agents .

- Enzyme Inhibition : this compound has been investigated for its ability to inhibit specific enzymes linked to metabolic disorders. For example, it has shown promise as an inhibitor of aldose reductase (ALR2), an enzyme implicated in diabetic complications due to oxidative stress .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study 1 : A study published in Nature described the synthesis of O-benzyl oxime-based derivatives that exhibited dual-action as ALR2 inhibitors and antioxidants. The findings suggest that modifications in the structure can enhance both enzyme inhibition and antioxidant properties .

- Study 2 : Research conducted on oxetanes indicated their potential in drug development due to their unique reactivity profiles. The study demonstrated that specific substitutions on the oxirane ring could lead to enhanced biological activity against certain pathogens .

Table 1: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.